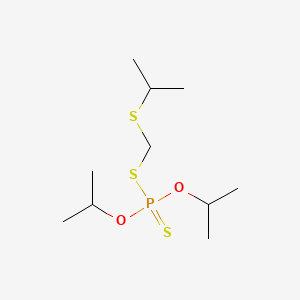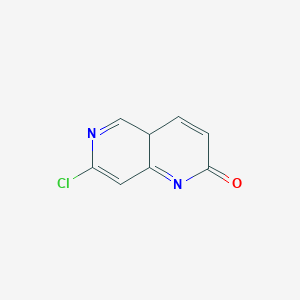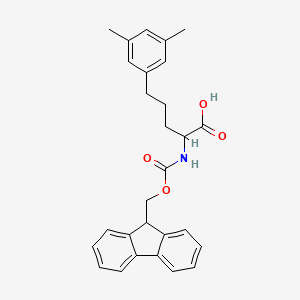
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is a compound used in organic synthesis, particularly in the field of peptide chemistry. The Fmoc group (fluorenylmethyloxycarbonyl) is a protective group for amines, commonly used in solid-phase peptide synthesis. This compound is a derivative of amino acids, modified to include a 3,5-dimethylphenyl group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely, but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is used in the synthesis of peptides and other complex molecules
Biology
In biological research, this compound can be used to create peptide-based probes and inhibitors, which are valuable tools for studying protein function and interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals, where precise control over molecular structure is essential.
Mecanismo De Acción
The mechanism of action of Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the free amine, which can then participate in further reactions. The 3,5-dimethylphenyl group can influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-(S)-2-amino-4-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a 3,5-dimethylphenyl group.
Fmoc-(S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid: A shorter chain analog with similar functional groups.
Uniqueness
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid is unique due to the presence of the 3,5-dimethylphenyl group, which can enhance its hydrophobic interactions and influence its reactivity and binding properties. This makes it particularly useful in applications where specific molecular interactions are crucial .
Propiedades
Fórmula molecular |
C28H29NO4 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
5-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H29NO4/c1-18-14-19(2)16-20(15-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31) |
Clave InChI |
GIPDDLLVNQJIEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


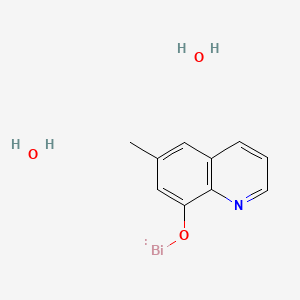
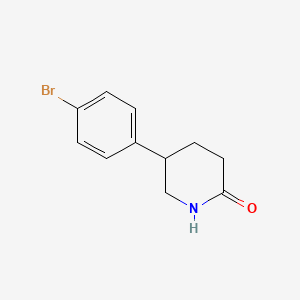
![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)
![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)
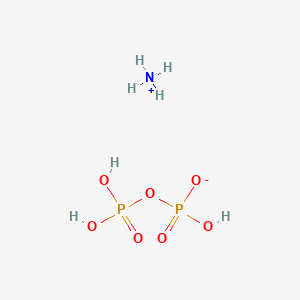
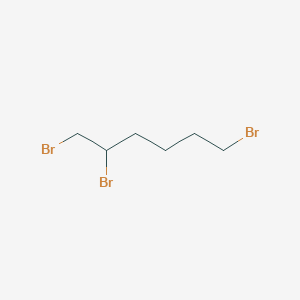
![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)

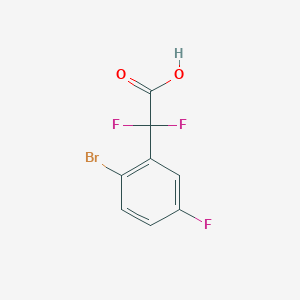
![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)
